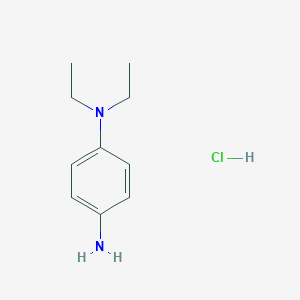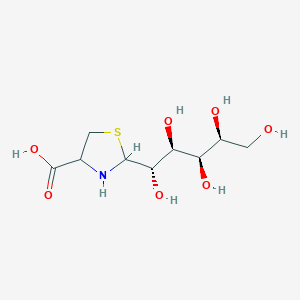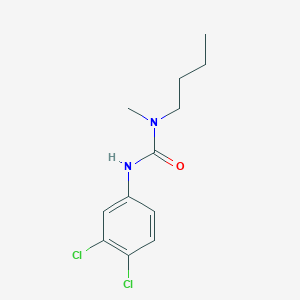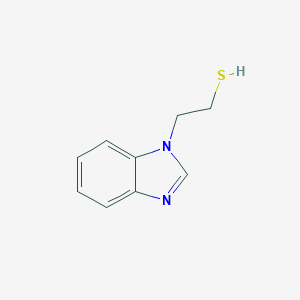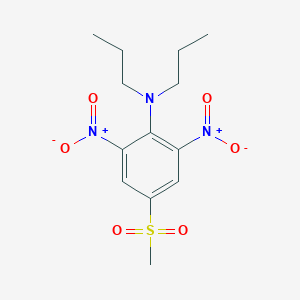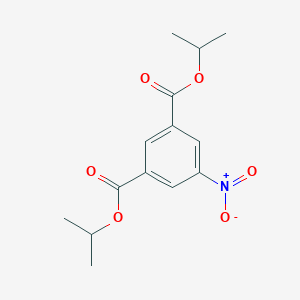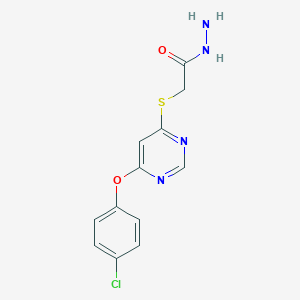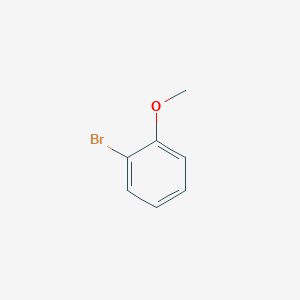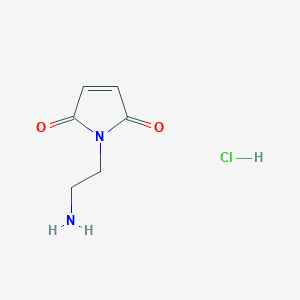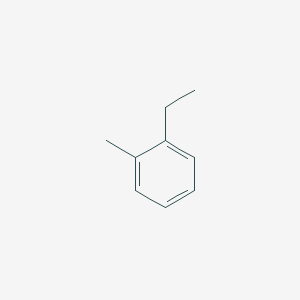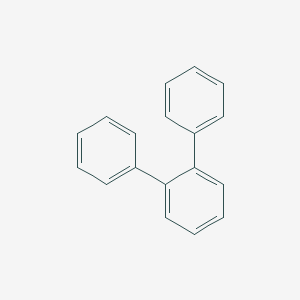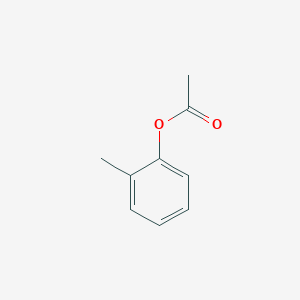
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, also known as BTPDM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is not fully understood. However, studies have suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate may exert its therapeutic effects through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to interact with certain proteins and enzymes involved in these pathways, leading to the modulation of their activity.
Biochemical and Physiological Effects:
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and reduction of oxidative stress and inflammation. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has also been shown to modulate the activity of certain proteins and enzymes involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is its potential therapeutic applications in various diseases. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate. One of the areas of interest is the identification of the exact mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more effective therapeutic agents. Another area of interest is the optimization of the synthesis method for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate, which may lead to the development of more efficient and cost-effective processes. Additionally, further research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate in vivo, which may facilitate its translation into clinical applications.
合成方法
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process involving the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2,2-dimethylpropanoic acid. The final product is obtained through purification and isolation steps.
科学研究应用
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate has shown potential in reducing oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
属性
CAS 编号 |
129229-90-9 |
|---|---|
产品名称 |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl 2,2-dimethylpropanoate |
分子式 |
C30H40N2O10 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H40N2O10/c1-30(2,3)29(35)42-17-20-16-31(27(33)18-12-21(36-4)25(40-8)22(13-18)37-5)10-11-32(20)28(34)19-14-23(38-6)26(41-9)24(15-19)39-7/h12-15,20H,10-11,16-17H2,1-9H3 |
InChI 键 |
BXIGZIXGNMVVFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CC(C)(C)C(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
同义词 |
N,N'-bis(3,4,5-trimethoxylbenzoyl)-2-piperizinylmethyl 2,2-dimethylpropanoate N,N'BPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



